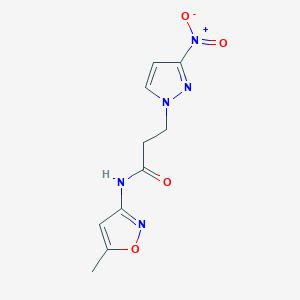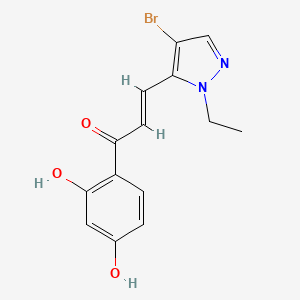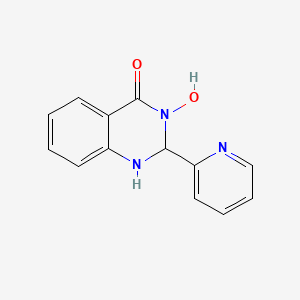![molecular formula C10H12F3N5O3 B10947828 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(1E)-3,3,3-trifluoropropylidene]propanehydrazide](/img/structure/B10947828.png)
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(1E)-3,3,3-trifluoropropylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring substituted with a methyl and nitro group, and a trifluoropropylidene moiety attached to a propanohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Nitration: The methyl-substituted pyrazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Hydrazide Formation: The nitrated pyrazole is reacted with a suitable hydrazine derivative to form the hydrazide.
Trifluoropropylidene Introduction: The final step involves the reaction of the hydrazide with a trifluoropropylidene reagent under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoropropylidene group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoropropylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazide.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Agriculture: The compound may be used in the development of agrochemicals such as herbicides or pesticides.
Dyes and Pigments: It can be used as a precursor in the synthesis of dyes and pigments with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoropropylidene moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-(5-METHYL-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE: Lacks the nitro group, which may affect its reactivity and applications.
3-(5-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE: Lacks the methyl group, which may influence its steric properties and interactions with molecular targets.
3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-PROPYLIDENE]PROPANOHYDRAZIDE: Lacks the trifluoropropylidene group, which may affect its lipophilicity and membrane permeability.
Uniqueness
The presence of both the nitro and trifluoropropylidene groups in 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE imparts unique chemical and physical properties, making it a versatile compound for various applications. The nitro group enhances its reactivity, while the trifluoropropylidene moiety improves its lipophilicity and stability.
Properties
Molecular Formula |
C10H12F3N5O3 |
|---|---|
Molecular Weight |
307.23 g/mol |
IUPAC Name |
3-(5-methyl-3-nitropyrazol-1-yl)-N-[(E)-3,3,3-trifluoropropylideneamino]propanamide |
InChI |
InChI=1S/C10H12F3N5O3/c1-7-6-8(18(20)21)16-17(7)5-2-9(19)15-14-4-3-10(11,12)13/h4,6H,2-3,5H2,1H3,(H,15,19)/b14-4+ |
InChI Key |
WLNWIGYIEDKREA-LNKIKWGQSA-N |
Isomeric SMILES |
CC1=CC(=NN1CCC(=O)N/N=C/CC(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NN=CCC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(acetyloxy)methyl]-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947748.png)
![N-(4-bromo-2-fluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10947761.png)
![N-[(E)-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10947767.png)

![4,6-bis(difluoromethyl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B10947788.png)
![Methyl 4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10947792.png)
![3-methyl-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947799.png)
![methyl (2E)-2-[4-(benzyloxy)benzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10947806.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-(pentafluorophenyl)methylidene]acetohydrazide](/img/structure/B10947812.png)
![3-[(acetyloxy)methyl]-7-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947813.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10947843.png)

![5,7-bis(difluoromethyl)-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10947854.png)

